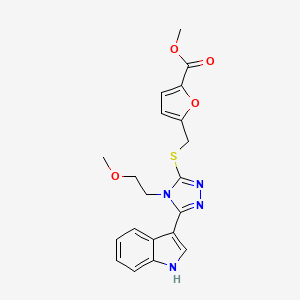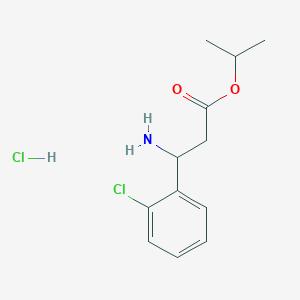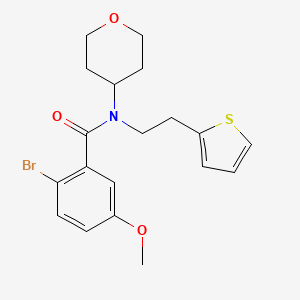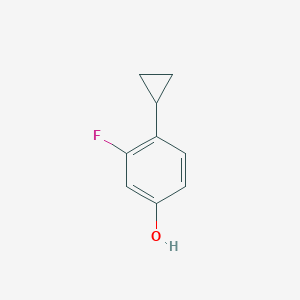
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a chemical compound that belongs to the class of dissociative anesthetics. It is commonly known as CCP or O-2050. CCP was first synthesized in the early 1980s by a team of researchers led by David E. Nichols at Purdue University. CCP has been used in scientific research to study the mechanism of action of dissociative anesthetics and to develop new drugs.
作用機序
CCP blocks the activity of NMDA receptors by binding to a specific site on the receptor called the PCP site. This results in a decrease in the transmission of pain signals and a disruption of synaptic plasticity. CCP also affects other neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
CCP has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, dissociation, and hallucinations. CCP has also been found to produce neurotoxicity in some animal models, although the relevance of these findings to humans is unclear.
実験室実験の利点と制限
CCP has several advantages for use in lab experiments. It is a potent and specific NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in the brain. CCP is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. CCP is a controlled substance and requires special handling and storage procedures. It can also be difficult to administer to animals due to its poor solubility in water.
将来の方向性
There are several future directions for research on CCP. One area of interest is the development of new drugs that target the NMDA receptor system. CCP could serve as a starting point for the development of new drugs with improved pharmacological properties. Another area of research is the investigation of the neurotoxic effects of CCP and other dissociative anesthetics. This could lead to the development of safer anesthetic agents for use in humans. Finally, there is a need for further research on the mechanism of action of CCP and its effects on other neurotransmitter systems in the brain. This could lead to a better understanding of the role of NMDA receptors in brain function and the development of new treatments for neurological and psychiatric disorders.
合成法
CCP can be synthesized using a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This intermediate is then reacted with 4-hydroxypiperidine to form CCP.
科学的研究の応用
CCP has been used extensively in scientific research to study the mechanism of action of dissociative anesthetics. It has been found to be a potent NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the transmission of pain signals and the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12(18-9-5-13(19)6-10-18)14(20)17-15(11-16)7-3-2-4-8-15/h12-13,19H,2-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMBXZBMVZSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)


![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)





